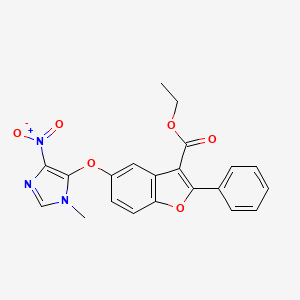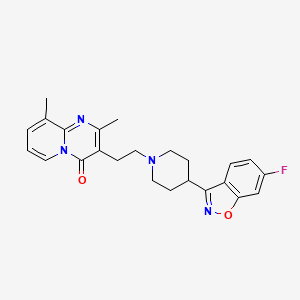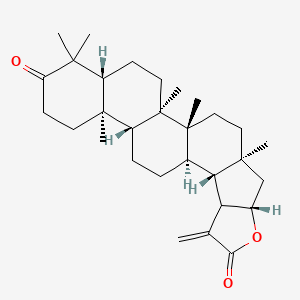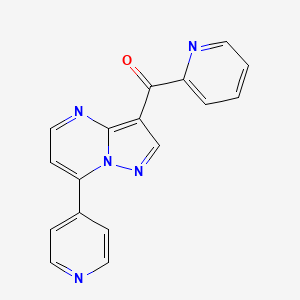
(Z)-2-amino-5-(4-hydroxybenzylidène)thiazol-4(5H)-one
Vue d'ensemble
Description
Mirin is an MRN-ATM pathway inhibitor blocking 3’ and 5’ exonuclease activity associated with Mre11, inducing G2 cell cycle arrest.
Mirin is a Mre11-Rad50-Nbs1 (MRN)-ATM pathway inhibitor.
Applications De Recherche Scientifique
Dégradation Microbienne
Ce composé pourrait être impliqué dans des voies de dégradation microbienne. Une étude de l’École des sciences de la vie et des technologies de l’Université Jiao Tong de Shanghai a révélé les mécanismes métaboliques et les origines évolutives de deux dichloronitrobenzènes .
Synthèse de Nouveaux Composés Hétérocycliques
Le mirin peut être utilisé comme matière première pour synthétiser de nouveaux dérivés d’acrylonitrile, qui peuvent ensuite être utilisés pour préparer de nouveaux composés hétérocycliques . Le précurseur clé N-(1H-benzo[d]imidazol-2-yl)carbonylhydrazonoyl cyanure (2) a été préparé en diazotant le 2-amino-benzo[d]imidazole (1) avec du malononitrile dans la pyridine .
Dépistage de l’Activité Biologique
Les nouveaux composés hétérocycliques synthétisés peuvent être évalués pour leurs fonctions de dépistage de l’activité biologique . Par exemple, le composé 14 a montré une activité ABTS et antitumorale significativement plus élevée que les autres composés .
Activité Antitumorale
Plusieurs des composés synthétisés ont montré de forts effets contre diverses lignées cellulaires, notamment HepG2, WI-38, VERO et MCF-7 . Cela suggère des applications potentielles dans la recherche et le traitement du cancer.
Études d’Accostage
Les composés synthétisés peuvent également être utilisés dans des études d’accostage pour comprendre leurs interactions avec les cibles biologiques . Par exemple, le composé 24 s’est avéré former des liaisons hydrogène avec Arg184 et Lys179, le stabilisant dans la poche .
Développement de Nouveaux Médicaments
Compte tenu de leur activité biologique et de leurs interactions avec les cibles biologiques, ces composés pourraient être utilisés dans le développement de nouveaux médicaments .
Mécanisme D'action
Target of Action
Mirin is a potent inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex . The MRN complex plays a crucial role in the detection and repair of DNA double-strand breaks (DSBs), which are potentially lethal to cells .
Mode of Action
Mirin prevents the MRN-dependent activation of ATM (ataxia-telangiectasia mutated) without affecting ATM protein kinase activity . It also inhibits the Mre11-associated exonuclease activity . This inhibition blocks the 3’ to 5’ exonuclease activity associated with Mre11, which is essential for the processing of DSBs .
Biochemical Pathways
The inhibition of the MRN complex by Mirin impacts the cellular response to DSBs. It prevents the activation of ATM, a key player in the cellular response to DSBs . This leads to the abolition of the G2/M checkpoint, a critical control point in the cell cycle . Furthermore, Mirin strongly inhibits homology-directed repair (HDR), a major pathway for the repair of DSBs .
Pharmacokinetics
It is known that mirin is soluble in dmso , suggesting that it may have good bioavailability
Result of Action
The inhibition of the MRN complex by Mirin leads to several cellular effects. It induces a substantial G2 arrest, preventing cells from progressing through the cell cycle . Additionally, it increases apoptosis, or programmed cell death . These effects can potentially be exploited for therapeutic purposes, particularly in the treatment of cancer.
Action Environment
The action of Mirin can be influenced by various environmental factors. For instance, the enzymatic action of rice-koji on the starchy substrate of glutinous rice yields sugar, a process known as saccharification . The high alcohol content suppresses the growth of any other micro-organisms and keeps the mixture from spoiling This suggests that the action of Mirin could be influenced by factors such as temperature, pH, and the presence of other substances
Propriétés
Numéro CAS |
1198097-97-0 |
|---|---|
Formule moléculaire |
C10H8N2O2S |
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
5-[(4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14) |
Clé InChI |
YBHQCJILTOVLHD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O |
SMILES isomérique |
C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)NC(=N)S2)O |
Apparence |
Solid powder |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Mirin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Mirin, and how does it exert its inhibitory effect?
A1: Mirin primarily targets the Mre11 nuclease, a crucial component of the MRN complex (Mre11-Rad50-Nbs1) involved in DNA double-strand break (DSB) repair. [, ] Although the exact mechanism remains unclear, in silico analyses suggest that Mirin docks onto the active site of Mre11, potentially hindering its nuclease activity. [, ]
Q2: What are the downstream consequences of Mirin-mediated Mre11 inhibition in the context of DNA damage repair?
A2: Inhibiting Mre11 with Mirin disrupts the MRN complex's function in DSB repair, leading to several downstream effects:
- Impaired DSB repair: Mirin treatment hinders the repair of DSBs, causing their accumulation within cells. [, , ] This effect is particularly pronounced in cells deficient in BRCA2, a protein crucial for homologous recombination (HR) repair. [, ]
- Cell cycle arrest and apoptosis: The accumulation of unrepaired DSBs triggers cell cycle arrest, primarily in the S-phase, and ultimately leads to apoptosis, a form of programmed cell death. [, ]
- Shift in DNA repair pathway balance: Mirin treatment not only impairs HR but also influences the balance between HR and the more error-prone non-homologous end joining (NHEJ) repair pathway, potentially leading to increased mutagenesis. [, ]
Q3: Mirin has shown promise in enhancing the efficacy of carboplatin, a chemotherapeutic drug. How does this synergistic effect occur?
A3: Carboplatin induces DNA crosslinks, a type of DNA damage. Cancer cells often develop resistance to carboplatin by upregulating HR to repair these crosslinks. [] Mirin, by inhibiting Mre11 and thus HR, hinders this repair process, making the cancer cells more susceptible to carboplatin's cytotoxic effects. []
Q4: What is the molecular formula and weight of Mirin?
A4: Unfortunately, the provided research papers do not disclose the molecular formula and weight of Mirin.
Q5: Is there any spectroscopic data available for Mirin, such as UV-Vis or IR spectra?
A5: The provided research papers do not contain information regarding the spectroscopic data for Mirin.
Q6: The research primarily focuses on Mirin's biological activity. Is there any information on its material compatibility, stability under various conditions, or catalytic properties?
A6: The provided research focuses exclusively on Mirin's biological effects, particularly in the context of DNA damage and cancer. Therefore, information about its material compatibility, stability in non-biological environments, or any potential catalytic properties is absent from these studies.
Q7: Have there been any computational studies to understand Mirin's interaction with Mre11 or explore structure-activity relationships?
A7: While the research mentions "in silico analysis" showing Mirin docking onto the active site of Mre11, [, ] specific details about the computational methods employed or any structure-activity relationship studies are not provided.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















